molecular formula C8H7BrF2O B3136844 2-(2-Bromoethoxy)-1,3-difluorobenzene CAS No. 426842-96-8

2-(2-Bromoethoxy)-1,3-difluorobenzene

Cat. No. B3136844
CAS RN: 426842-96-8
M. Wt: 237.04 g/mol
InChI Key: HKEXHFNFKOPYCW-UHFFFAOYSA-N
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Description

“2-(2-Bromoethoxy)-1,3-difluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, substituted with two fluorine atoms at the 1 and 3 positions, and a 2-bromoethoxy group at the 2 position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atoms and the 2-bromoethoxy group onto the benzene ring. The exact method would depend on various factors, including the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the fluorine atoms and the 2-bromoethoxy group add complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents and conditions used. The presence of the bromine atom makes it a good leaving group, which could be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the electronegative fluorine atoms and the polar 2-bromoethoxy group could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Medicinal Applications

2-(2-Bromoethoxy)-1,3-difluorobenzene is utilized in the synthesis of various compounds. One significant use is in the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication used for treating arrhythmia. The preparation from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction demonstrates the importance of this compound in medicinal chemistry (Zhai, 2006).

Organometallic Chemistry

In the field of organometallic chemistry, derivatives of 1,3-difluorobenzene, such as 2-(2-Bromoethoxy)-1,3-difluorobenzene, are increasingly recognized for their applications. They serve as solvents or ligands in transition-metal-based catalysis, offering opportunities for innovative organic synthesis due to their properties, like weak metal center binding and chemical inertness. These applications highlight the compound's role in advancing organometallic research (Pike, Crimmin, & Chaplin, 2017).

Environmental Biodegradation

In environmental science, the biodegradation of compounds like 1,3-difluorobenzene is a topic of study. Research on microorganisms such as Labrys portucalensis, which can degrade 1,3-difluorobenzene, provides insights into the environmental fate and potential bioremediation applications of these compounds. This research is crucial for understanding how such substances interact with and are processed in natural environments (Moreira, Amorim, Carvalho, & Castro, 2009).

Spectroscopic Analysis

Spectroscopic analysis of derivatives of 1,3-difluorobenzene, including 2-(2-Bromoethoxy)-1,3-difluorobenzene, offers valuable insights into their structural and electronic properties. Studies on microwave spectra, dipole moments, and vibrational characteristics of these compounds contribute to a deeper understanding of their physical and chemical behaviors, which is essential for their application in various scientific domains (Nygaard et al., 1967; Reddy & Rao, 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

As with any chemical compound, handling “2-(2-Bromoethoxy)-1,3-difluorobenzene” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could include flammability, toxicity, and reactivity .

Future Directions

The future research directions involving this compound could include studying its reactivity, exploring its potential uses in chemical synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

2-(2-bromoethoxy)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEXHFNFKOPYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)-1,3-difluorobenzene

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 2,6-difluorophenol, 40.5 cm3 of 1,2-dibromoethane and 15.3 g of potassium carbonate in 300 cm3 of acetonitrile was heated for 18 hours at a temperature in the region of 75° C., with stirring and under an inert atmosphere. After cooling to a temperature in the region of 20° C., the reaction mixture was filtered and washed with 3 times 30 cm3 of acetonitrile. The filtrate was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue obtained was taken up in 200 cm3 of petroleum ether (40-65° C.), filtered and washed with 3 times 30 cm3 of petroleum ether (40-65° C.). The filtrate was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue obtained was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 7 cm; height: 28 cm), eluting with petroleum ether (40-65° C.) and collecting 100-cm3 fractions. Fractions 22 to 58 were combined and then concentrated to dryness under the above conditions. 14.5 g of 1-(2-bromoethoxy)-2,6-difluorobenzene were obtained in the form of a thick colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 2,6-difluoro phenol (18 g, 0.385 mol), 1,2-dibromoethane (71.6 ml, 0.83 mol) and K2CO3 (47.86 g, 0.3463 mol) in dry acetonitrile (190 ml) was stirred at 60° C. overnight under nitrogen atmosphere. The reaction mixture was filtered and solvent concentrated under reduced pressure. The residue was purified by column chromatography over silica gel using 7% ethyl acetate in petroleum ether as eluent to give the title compound (20.8 g) as colorless oil.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
71.6 mL
Type
reactant
Reaction Step One
Name
Quantity
47.86 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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